molecular formula C11H14INO2 B7981697 Benzyl (1-iodopropan-2-yl)carbamate CAS No. 1427195-35-4

Benzyl (1-iodopropan-2-yl)carbamate

Cat. No.: B7981697
CAS No.: 1427195-35-4
M. Wt: 319.14 g/mol
InChI Key: NTUAECGJTISEEG-UHFFFAOYSA-N
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Description

Benzyl (1-iodopropan-2-yl)carbamate (CAS: 113707-75-8) is a carbamate derivative with the molecular formula C₁₁H₁₄INO₂ and a molar mass of 319.14 g/mol . Structurally, it features a benzyl carbamate group attached to a 1-iodopropan-2-yl backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its iodine substituent enhances reactivity, making it a versatile building block for further functionalization. Synonyms include (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester and Carbamic acid, N-[(1R)-2-iodo-1-methylethyl]-, phenylmethyl ester .

Properties

IUPAC Name

benzyl N-(1-iodopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUAECGJTISEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184336
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-35-4
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzyl (1-iodopropan-2-yl)carbamate typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzyl (1-iodopropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted carbamates depending on the nucleophile used.

    Oxidation: Oxidized products may include iodinated derivatives.

    Reduction: Reduced products typically involve the removal of the iodine atom.

Scientific Research Applications

Chemistry: Benzyl (1-iodopropan-2-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology and Medicine: For example, benzene-based carbamates have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurological functions .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals, leveraging its reactivity and versatility.

Mechanism of Action

The mechanism of action of benzyl (1-iodopropan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . This interaction can involve various pathways, including covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Benzyl (1-iodopropan-2-yl)carbamate, a comparative analysis with structurally or functionally related carbamates is provided below.

Structural and Functional Analogues

Compound Name Substituents/Backbone Molecular Weight (g/mol) Biological Target/Activity Key Findings
This compound Iodo, benzyl carbamate 319.14 Synthetic intermediate High reactivity due to iodine; used in cross-coupling reactions .
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) Ethyl, phenyl ketone, benzyl carbamate 313.35 AChE/BChE inhibition High selectivity index for BChE; moderate IC₅₀ (~12 µM) .
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) Chlorophenyl, methyl, benzyl carbamate 347.79 AChE/BChE inhibition Potent BChE inhibitor (IC₅₀ = 2.3 µM); comparable to galanthamine .
Benzyl benzyl carbamate (Compound 2) Dual benzyl groups 255.29 PPARα activation (anti-NAFLD) Reduces lipid accumulation in HepG2 cells via PPARα upregulation .
Isosorbide di-4-nitrophenyl carbamate Isosorbide backbone, nitrophenyl groups 421.29 AChE inhibition Di-carbamates show AChE inhibition (IC₅₀ ~8 µM); BuChE selectivity in others .

Mechanistic and Selectivity Profiles

  • Enzyme Inhibition: this compound lacks direct enzyme inhibition data but shares structural motifs with Compound 28 (), which exhibits strong BChE inhibition. chlorophenyl substituents critically modulate potency . Isosorbide-based carbamates () demonstrate that di-carbamates favor AChE inhibition, while mono-benzyl carbamates (e.g., at the 2-position) enhance BuChE selectivity. This highlights the role of carbamate placement and backbone rigidity in target specificity .
  • Lipid Metabolism Modulation :

    • Benzyl benzyl carbamate (Compound 2) diverges functionally, acting as a PPARα agonist to reduce hepatic lipid accumulation. This contrasts with the cholinesterase-focused activity of other benzyl carbamates, underscoring the diversity of carbamate applications .

Structure-Activity Relationship (SAR)

  • Substituent Effects: Iodo vs. Chlorophenyl: The iodine atom in this compound enhances electrophilicity for synthetic applications, while the chlorophenyl group in Compound 28 improves BChE binding affinity via hydrophobic interactions . Methyl vs.
  • Backbone Flexibility :

    • Isosorbide-based carbamates (rigid bicyclic backbone) show distinct selectivity patterns compared to linear propane backbones (e.g., this compound), emphasizing the impact of molecular rigidity on enzyme access .

Physicochemical Properties

Property This compound Compound 28 Benzyl benzyl carbamate
Molecular Weight 319.14 347.79 255.29
LogP (Predicted) ~3.2 ~3.8 ~2.5
Solubility Low (organic solvents) Moderate (DMSO) Low (aqueous)
Stability Light-sensitive (iodine) Stable at RT Hydrolytically stable

Biological Activity

Benzyl (1-iodopropan-2-yl)carbamate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

CnHmNO2I\text{C}_n\text{H}_m\text{N}\text{O}_2\text{I}

This compound features a benzyl group, an iodinated propan-2-yl moiety, and a carbamate functional group, which is significant for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The iodine atom enhances the compound's reactivity and binding affinity to enzymes and receptors. This interaction can lead to modulation of enzyme activity or inhibition of specific biological pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound may serve as enzyme inhibitors. For instance, studies on related carbamates have shown inhibition against β-secretase (BACE-1), a key target in Alzheimer's disease treatment. The structure-activity relationship (SAR) suggests that modifications in the substituents can significantly affect the inhibitory potency.

CompoundIC50 (μM)% Inhibition at 1 μM
Compound A0.06985%
Compound B0.04690%
This compoundTBDTBD

Table 1: Inhibitory Potency of Carbamate Derivatives

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that at certain concentrations, the compound exhibits selective cytotoxicity, potentially inducing apoptosis in targeted cells.

Case Studies

Case Study 1: Neuroblastoma Cell Line

A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells. The compound was tested at concentrations ranging from 1 μM to 10 μM over a period of 72 hours.

Treatment Concentration (μM)Viability (%)Apoptosis Induction (%)
Control1000
18515
106040

Table 2: Effects on Neuroblastoma Cells

The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers, highlighting the potential therapeutic application in neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of BACE-1 by similar carbamate compounds. The results demonstrated that modifications in the alkyl chain length and substitution patterns could enhance inhibitory activity, suggesting that this compound might also exhibit significant BACE-1 inhibition.

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